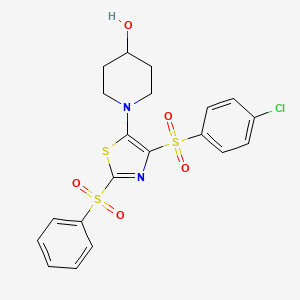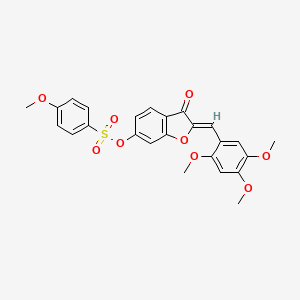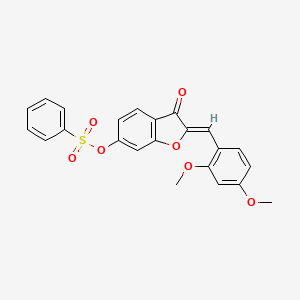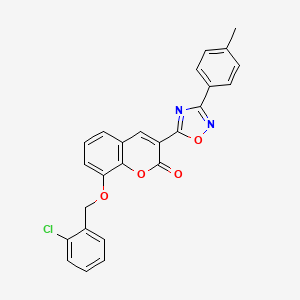
1-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)piperidin-4-ol
Übersicht
Beschreibung
1-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)piperidin-4-ol, also known as CTPO, is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 1-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)piperidin-4-ol involves its interaction with the vesicular monoamine transporter 2 (VMAT2), a protein that is responsible for the transport of dopamine and other monoamines into synaptic vesicles. This compound binds to VMAT2 and inhibits its activity, leading to a decrease in the release of dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to decrease the release of dopamine and norepinephrine, leading to a decrease in locomotor activity and an increase in anxiety-like behavior. This compound has also been shown to decrease the rewarding effects of drugs of abuse, suggesting a potential role in treating addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)piperidin-4-ol in lab experiments is its specificity for VMAT2, which allows for targeted manipulation of dopamine and norepinephrine release. However, this compound has a relatively short half-life and can be difficult to administer in vivo. Additionally, its effects on other neurotransmitters and physiological systems are not well understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)piperidin-4-ol. One area of interest is its potential role in treating addiction, depression, and other neurological disorders. Additionally, further studies are needed to understand its effects on other neurotransmitters and physiological systems. Finally, the development of more stable and effective this compound analogs could lead to new therapeutic options for a range of neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-((4-Chlorophenyl)sulfonyl)-2-(phenylsulfonyl)thiazol-5-yl)piperidin-4-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the release of dopamine and norepinephrine, two neurotransmitters that play a role in mood, attention, and motivation. This compound has also been studied for its potential role in treating addiction, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(benzenesulfonyl)-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-5-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S3/c21-14-6-8-17(9-7-14)30(25,26)18-19(23-12-10-15(24)11-13-23)29-20(22-18)31(27,28)16-4-2-1-3-5-16/h1-9,15,24H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCADOQODTHJSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(N=C(S2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B3412203.png)


![(Z)-isopropyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B3412227.png)

![9-methoxy-2-phenyl-4-(prop-2-yn-1-ylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3412243.png)
![8-fluoro-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B3412251.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B3412255.png)

![6-fluoro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3412266.png)

![11-Acetyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3412278.png)